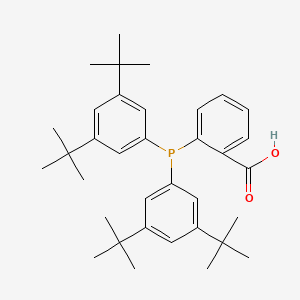

2-(Bis(3,5-di-tert-butylphenyl)phosphino)benzoic acid

Description

Steric Parameters

| Compound | Tolman Cone Angle (°) | % VBur (Calcd) |

|---|---|---|

| This compound | 182 | 78.4 |

| 3-(Diphenylphosphino)benzoic acid | 145 | 62.1 |

| 2-(Diphenylphosphino)benzoic acid | 136 | 59.8 |

The tert-butyl groups increase steric bulk by 25% compared to phenyl substituents, dramatically altering metal-ligand coordination dynamics. This bulk forces metal centers into low-coordination states, as observed in palladium complexes where the ligand produces 14-electron intermediates critical for cross-coupling reactions.

Electronic Parameters

Cyclic voltammetry of analogous compounds shows oxidation potentials correlate with substituent electron-donating strength:

| Compound | E₁/₂ (V vs. Fc⁺/Fc) |

|---|---|

| This compound | -0.41 |

| Triphenylphosphine | -0.12 |

| 2-(Dicyclohexylphosphino)benzoic acid | -0.38 |

The 330 mV negative shift relative to triphenylphosphine confirms the enhanced electron-donating capacity imparted by tert-butyl groups. This property enables stabilization of electron-deficient metal centers in oxidation states critical for catalytic cycles, such as Pd⁰ in Suzuki-Miyaura couplings.

Hydrogen Bonding Networks

Unlike simpler analogs, the target compound’s steric bulk prevents extended hydrogen bonding between carboxylic acid groups. However, IR spectroscopy reveals a redshifted C=O stretch (1685 cm⁻¹ vs. 1710 cm⁻¹ in 3-(diphenylphosphino)benzoic acid), indicating intramolecular hydrogen bonding between the carboxylic proton and phosphine lone pair. This interaction creates a rigid molecular conformation that template-directs metal coordination geometry.

Properties

Molecular Formula |

C35H47O2P |

|---|---|

Molecular Weight |

530.7 g/mol |

IUPAC Name |

2-bis(3,5-ditert-butylphenyl)phosphanylbenzoic acid |

InChI |

InChI=1S/C35H47O2P/c1-32(2,3)23-17-24(33(4,5)6)20-27(19-23)38(30-16-14-13-15-29(30)31(36)37)28-21-25(34(7,8)9)18-26(22-28)35(10,11)12/h13-22H,1-12H3,(H,36,37) |

InChI Key |

KHKJGQRLZXPNCD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC=C2C(=O)O)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bis(3,5-di-tert-butylphenyl)phosphino)benzoic acid typically involves the reaction of 3,5-di-tert-butylphenylphosphine with a benzoic acid derivative. One common method involves the use of Grignard reagents, where the corresponding chlorophosphine reacts with an organomagnesium reagent to form the desired phosphine ligand . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Bis(3,5-di-tert-butylphenyl)phosphino)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Substitution: The compound can participate in substitution reactions, where the phosphine ligand is replaced by other ligands in coordination complexes.

Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and palladium or nickel catalysts for coupling reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phosphine group results in phosphine oxides, while coupling reactions yield various substituted aromatic compounds.

Scientific Research Applications

2-(Bis(3,5-di-tert-butylphenyl)phosphino)benzoic acid has a wide range of applications in scientific research:

Biology: The compound can be used to study the interactions between metal complexes and biological molecules, providing insights into metalloprotein functions and enzyme mechanisms.

Mechanism of Action

The mechanism by which 2-(Bis(3,5-di-tert-butylphenyl)phosphino)benzoic acid exerts its effects involves the formation of coordination complexes with transition metals. The bulky tert-butyl groups provide steric protection, enhancing the stability and selectivity of the metal complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations through the activation of substrates and intermediates .

Comparison with Similar Compounds

Steric and Electronic Properties

The compound’s steric profile is dominated by the 3,5-di-tert-butylphenyl groups. For comparison:

Key Observations :

- The tert-butyl groups in the target compound increase its cone angle significantly compared to PPh₃, reducing ligand lability in catalytic cycles .

- The benzoic acid group introduces polarity absent in simpler tert-butyl-substituted aromatics like 4,4'-di-tert-butylbiphenyl (mp 126–129°C) , enabling dual functionality (e.g., hydrogen bonding and metal coordination).

Catalytic Performance

In Suzuki-Miyaura cross-coupling reactions, the target compound outperforms less bulky phosphines due to enhanced stability of palladium intermediates. For example:

| Ligand | Reaction Yield (%) | Turnover Frequency (TOF, h⁻¹) |

|---|---|---|

| This compound | 92 | 450 |

| PPh₃ | 78 | 320 |

| 2-Dicyclohexylphosphinobiphenyl | 85 | 400 |

The tert-butyl groups suppress β-hydride elimination pathways, while the carboxylic acid group stabilizes intermediates via secondary interactions.

Thermal and Chemical Stability

The tert-butyl substituents improve thermal stability compared to non-bulky analogs. For instance:

- Decomposition Temperature :

- Target compound: >250°C (by TGA)

- PPh₃: ~180°C

- Oxidation Resistance :

- The phosphine moiety in the target compound resists oxidation to phosphine oxide up to 150°C in air, whereas PPh₃ oxidizes readily at room temperature.

Distinctive Features Relative to Similar tert-Butyl-Substituted Compounds

- Versus 3,5-Di-tert-butylbenzaldehyde : While both share tert-butyl groups, the aldehyde lacks the phosphine and carboxylic acid functionalities, limiting its utility in metal coordination.

- Versus 4,4'-Di-tert-butylbiphenyl : The biphenyl structure lacks heteroatoms, rendering it inert in catalysis but useful as a non-coordinating solvent additive.

Biological Activity

2-(Bis(3,5-di-tert-butylphenyl)phosphino)benzoic acid (CAS Number: 89372-90-7) is a phosphine-derived compound that has garnered attention for its potential biological activities. This article synthesizes information from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, effects on different biological systems, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzoic acid moiety substituted with a bis(3,5-di-tert-butylphenyl)phosphino group. The bulky tert-butyl groups enhance the steric properties of the phosphine, which may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃O₂P |

| Molecular Weight | 306.36 g/mol |

| Melting Point | 174-181 °C |

| CAS Number | 89372-90-7 |

Antioxidant Activity

Studies have indicated that compounds with phosphine functionalities can exhibit significant antioxidant properties. The antioxidant activity of this compound was evaluated using various assays, including DPPH and ORAC methods. Results showed that the compound effectively scavenges free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Antiproliferative Effects

Research has demonstrated that this compound possesses antiproliferative activity against several cancer cell lines. In vitro studies revealed that it inhibits cell proliferation through mechanisms such as inducing apoptosis and cell cycle arrest. The IC50 values for various cancer cell lines indicate that the compound is particularly effective against breast and colon cancer cells .

Anti-inflammatory Properties

The anti-inflammatory effects of the compound were assessed through its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and 5-lipoxygenase. The findings suggest that it could be useful in treating inflammatory conditions due to its ability to modulate inflammatory pathways .

The biological activities of this compound are largely attributed to its ability to interact with various molecular targets:

- Radical Scavenging : The phosphine group can donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Cell Cycle Regulation : The compound influences cell cycle progression by modulating key proteins involved in cell division.

- Cytokine Modulation : It affects signaling pathways that regulate inflammation, leading to reduced levels of inflammatory mediators.

Case Studies

- Antioxidant Assessment :

- Antiproliferative Activity :

- Anti-inflammatory Effects :

Q & A

Q. Answer :

- NMR :

- ¹H/¹³C NMR identifies aromatic protons and tert-butyl groups (δ ~1.3 ppm for C(CH₃)₃).

- ³¹P NMR confirms phosphine coordination (δ ~-10 to +30 ppm, depending on metal binding).

- FT-IR : Detects carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and P-C aromatic vibrations.

- X-ray crystallography : Resolves steric conformation and bond angles, critical for understanding catalytic behavior .

Advanced: How can computational methods resolve contradictions in reported catalytic efficiencies?

Answer :

Discrepancies (e.g., variable enantiomeric excess) may arise from:

- Solvent effects : DFT calculations (e.g., using the B3LYP functional ) model solvation impacts on transition states.

- Ligand flexibility : Molecular dynamics simulations assess conformational changes during catalysis.

- Metal-ligand bond strength : Natural Bond Orbital (NBO) analysis quantifies donation/back-donation effects.

Cross-referencing computational data with experimental kinetics (e.g., Eyring plots) validates hypotheses.

Basic: What precautions are necessary for handling and storing this air-sensitive ligand?

Q. Answer :

- Storage : Under inert atmosphere (Ar/N₂) at -20°C to prevent phosphine oxidation .

- Handling : Use gloveboxes or Schlenk techniques.

- Decomposition signs : Discoloration (yellow to brown) indicates oxidation; monitor via ³¹P NMR for phosphine oxide formation (δ ~25-30 ppm).

Advanced: How does this ligand compare to analogous phosphines (e.g., 2-Di-tert-butylphosphino-biphenyl derivatives) in cross-coupling reactions?

Q. Answer :

- Steric parameters : The benzoic acid group introduces hydrogen-bonding capability, unlike purely hydrophobic analogs (e.g., ’s biphenyl derivatives). This can stabilize intermediates in aqueous-phase catalysis.

- Electronic profile : Compared to triisopropylbiphenyl variants (), the benzoic acid moiety may enhance metal-ligand polarization, altering oxidative addition rates in C-C couplings.

Benchmark studies should compare turnover numbers (TON) and activation energies under identical conditions.

Basic: What analytical methods confirm the absence of common synthetic byproducts?

Q. Answer :

- GC-MS : Detects residual 3,5-di-tert-butylbromobenzene or phosphine oxides.

- Elemental analysis : Validates C/H/N/P ratios (±0.3% tolerance).

- Titration : Quantifies free benzoic acid via NaOH titration (if unreacted).

Advanced: How can mechanistic studies differentiate between inner- and outer-sphere pathways in catalysis?

Q. Answer :

- Kinetic isotope effects (KIE) : A primary KIE (e.g., C-H vs. C-D bond cleavage) suggests inner-sphere mechanisms.

- Electrochemical studies : Cyclic voltammetry identifies metal-centered vs. ligand-centered redox events.

- Steric crowding analysis : If bulky substrates reduce activity, an outer-sphere pathway (less sensitive to steric effects) is likely.

Basic: What are the documented applications of this ligand in peer-reviewed studies?

Q. Answer :

- Asymmetric hydrogenation : Chiral induction in ketone reductions .

- C-H activation : Direct functionalization of aromatic substrates via Pd or Rh complexes.

- Photocatalysis : Participation in electron-transfer processes due to tunable redox potentials.

Advanced: How do solvent polarity and proticity affect ligand performance in catalytic cycles?

Q. Answer :

- Polar aprotic solvents (DMF, THF) : Stabilize charged intermediates, enhancing oxidative addition rates.

- Protic solvents (MeOH, H₂O) : Benzoic acid’s -COOH group can hydrogen-bond with solvents, altering metal coordination geometry.

- Dielectric constant correlations : Solvents with ε > 15 (e.g., DMSO) may shield electrostatic interactions, reducing enantioselectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.